molecular formula C9H9ClO2 B1330181 3-Phenoxypropionyl chloride CAS No. 28317-96-6

3-Phenoxypropionyl chloride

Cat. No. B1330181
CAS RN: 28317-96-6
M. Wt: 184.62 g/mol
InChI Key: SBSYFELXUYBRND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-phenoxyphenylmethoxypropionitrile, involves starting materials like 3-phenoxybenzyl alcohol and acrylonitrile . Although the synthesis of 3-phenoxypropionyl chloride is not explicitly described, it can be inferred that similar methods could be applied, possibly involving a reaction between 3-phenoxypropanol and a chlorinating agent.

Molecular Structure Analysis

The molecular structure of 3-phenoxypropionyl chloride would consist of a 3-phenoxypropionyl group attached to a chlorine atom. The structure is characterized by the presence of a phenoxy group, a propionyl group, and a reactive chloride. The molecular structure is important for its reactivity and the types of chemical reactions it can undergo.

Chemical Reactions Analysis

While the specific chemical reactions of 3-phenoxypropionyl chloride are not detailed in the papers, compounds with similar functional groups are used in various chemical transformations. For example, p-Hydroxypropiophenone was synthesized from phenol and propionyl chloride , suggesting that 3-phenoxypropionyl chloride could undergo similar reactions such as esterification or nucleophilic substitution.

Physical and Chemical Properties Analysis

Safety And Hazards

3-Phenoxypropionyl chloride is toxic if inhaled and can cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

3-phenoxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSYFELXUYBRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182562
Record name 3-Phenoxypropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypropionyl chloride

CAS RN

28317-96-6
Record name 3-Phenoxypropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28317-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxypropionyl chloride
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Record name 3-Phenoxypropionyl chloride
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Record name 3-phenoxypropionyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SG Powell - Journal of the American Chemical Society, 1923 - ACS Publications
… In preparing some derivatives of the acid, an attempt to purify a sample of /3-phenoxypropionyl chloride by distillation resulted in the isolation of the hitherto unknown chromanone. This …
Number of citations: 28 pubs.acs.org
S Kim, BS Shin, E Ma - Archives of pharmacal research, 2015 - Springer
… phenoxyalkanoylanthranilates (1–4) were synthesized by reaction of methyl anthranilate and 2-phenoxypropionyl, 2-phenoxybutyryl, 2-phenoxyacetyl, and 3-phenoxypropionyl chloride …
Number of citations: 4 link.springer.com
H Wack, AE Taggi, AM Hafez, WJ Drury… - Journal of the American …, 2001 - ACS Publications
… For instance, the α-chloroester (S)-6b derived from 3-phenoxypropionyl chloride 1b was obtained in 57% yield and 97% ee (entry 4). This substrate also performed well with catalyst 2b, …
Number of citations: 167 pubs.acs.org
C Dogo-Isonagie, T Bekele, S France… - The Journal of …, 2006 - ACS Publications
… Experimentally, this fact is borne out: whereas 3b gives diminished ee (80%) in a standard bromination involving 3-phenoxypropionyl chloride, 7 3c affords enhanced (98%) ee. …
Number of citations: 35 pubs.acs.org
AM Hafez, AE Taggi, H Wack, J Esterbrook… - Organic letters, 2001 - ACS Publications
… 3-Phenoxypropionyl chloride also reacted well to afford product 5b in 68% yield and 98% ee (entry 2). Naphthyl groups, appended to the acid chloride in the 1 and 2 positions, afforded …
Number of citations: 99 pubs.acs.org
EB Brown, TB Johnson - Journal of the American Chemical …, 1923 - ACS Publications
… In preparing some derivatives of the acid, an attempt to purify a sample of /3-phenoxypropionyl chloride by distillation resulted in the isolation of the hitherto unknown chromanone. This …
Number of citations: 17 pubs.acs.org
M Kamata, T Yamashita, T Imaeda… - Journal of Medicinal …, 2012 - ACS Publications
… Friedel–Crafts cyclization of the 3-phenoxypropionyl chloride, which was obtained by treatment of 13 with thionyl chloride, regioselectively gave ketone 14 in 70% yield. Condensation …
Number of citations: 36 pubs.acs.org
J Crosby, CJM Stirling - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
… 3-phenoxypropionyl chloride with diethylamine (2 mol.) in ether gave the awzide (84y0), mp 50-5-51.5" (from light petroleum) (Found: C, 70.6; H, 8.8; N, 6.1. C,,H1,NO2 requires C, 70.5; …
Number of citations: 19 pubs.rsc.org
A Selva, F Ferrario, A Saba - Organic mass spectrometry, 1987 - Wiley Online Library
… neutral substrate 2 in situ within the mass spectrometer inlet systems, following a typical procedure for ketene generation,12 that is by the reaction of 3phenoxypropionyl chloride (4) with …
AE Taggi - 2003 - search.proquest.com
Central to this work is the development of the first catalyzed reaction of ketenes with imines to form β-lactams in extremely high enantio-and diastereoselectivity using the cinchona …
Number of citations: 2 search.proquest.com

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